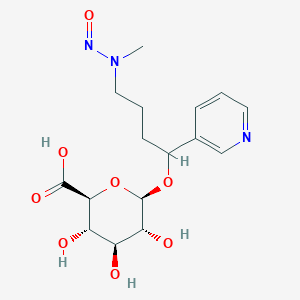

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide

Description

Systematic Nomenclature and IUPAC Classification

The IUPAC name for NNAL-Gluc is 1-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]-3-{1-hydroxy-4-[methyl(nitroso)amino]butyl}-1λ⁵-pyridin-1-ylium , reflecting its pyridinium core, glucuronic acid moiety, and nitroso-methylamino side chain. It belongs to the class of N-glucuronides , where the glucuronic acid is conjugated via a nitrogen atom on the pyridine ring.

Molecular Formula and Weight Calculations

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₄N₃O₈ | |

| Average Molecular Weight | 386.3771 g/mol | |

| Monoisotopic Weight | 386.1563 g/mol |

The molecular formula accounts for the glucuronide conjugate of NNAL (C₁₀H₁₅N₃O₂) and glucuronic acid (C₆H₁₀O₇), with a proton loss at the conjugation site.

Stereochemical Configuration Analysis

NNAL-Gluc exhibits stereochemical complexity due to:

- Chiral Centers : The parent compound NNAL has a chiral carbon at the 1-position of the butanol chain, producing (R)- and (S)-enantiomers.

- Diastereomeric Glucuronides : Glucuronidation generates four stereoisomers:

Enzymatic studies show UGT2B10 preferentially forms (R)-NNAL-N-Gluc, while UGT1A10 and UGT2B17 favor (R)-NNAL-O-Gluc.

Glucuronide Conjugation Site Determination

NNAL undergoes glucuronidation at two sites:

- N-Glucuronidation : Conjugation at the pyridine nitrogen (N-glucuronide).

- O-Glucuronidation : Conjugation at the hydroxyl group of the butanol side chain (O-glucuronide).

| Conjugation Type | Key Enzymes | Prevalence in Smokers |

|---|---|---|

| N-Glucuronide | UGT2B10, UGT1A4 | 14–24% of total |

| O-Glucuronide | UGT1A9, UGT1A10, UGT2B7 | 43–68% of total |

The N-glucuronide structure is confirmed via NMR and LC-MS/MS, showing glucuronic acid linked to the pyridinium nitrogen.

Tautomeric Forms and Rotameric Stability

NNAL-Gluc exhibits rotameric isomerism due to restricted rotation around the N–N=O bond:

- E-rotamer : Nitroso oxygen trans to the pyridine ring.

- Z-rotamer : Nitroso oxygen cis to the pyridine ring.

HPLC analyses reveal a 52:48 ratio of E:Z rotamers for NNAL-N-Gluc, stabilized by intramolecular hydrogen bonding between the nitroso oxygen and glucuronide hydroxyl groups. Tautomerism is negligible due to the absence of α-hydrogens near the nitroso group.

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[methyl(nitroso)amino]-1-pyridin-3-ylbutoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O8/c1-19(18-25)7-3-5-10(9-4-2-6-17-8-9)26-16-13(22)11(20)12(21)14(27-16)15(23)24/h2,4,6,8,10-14,16,20-22H,3,5,7H2,1H3,(H,23,24)/t10?,11-,12-,13+,14-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPUXTWHFSLCDT-BBYIEOQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(C1=CN=CC=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCCC(C1=CN=CC=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30927079 | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131119-04-5 | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131119-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131119045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30927079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Substrate Preparation and Reaction Conditions

Enzymatic glucuronidation of NNAL relies on UDP-glucuronosyltransferase (UGT) enzymes, predominantly UGT2B10 and UGT1A9, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to NNAL. The reaction requires:

-

NNAL substrate : Racemic NNAL or enantiomerically pure (R)-/(S)-NNAL.

-

Enzyme source : Bovine liver microsomes (BLMs) or recombinant human UGTs expressed in HEK293 cells.

Optimal conditions involve incubating 1 mM NNAL with 5 mg/mL microsomal protein and 5 mM UDPGA at 37°C for 2–4 hours. Yields vary by enzyme source: BLMs produce 12–15% total glucuronides, while human liver microsomes (HLMs) yield 8–10%.

Isolation and Purification

Post-reaction mixtures are quenched with ice-cold acetonitrile and centrifuged to remove proteins. The supernatant undergoes solid-phase extraction (SPE) using C18 cartridges, followed by high-performance liquid chromatography (HPLC) on a reversed-phase column (Zorbax SB-C18, 4.6 × 150 mm). Elution with a gradient of 0.1% formic acid in water/acetonitrile (95:5 to 50:50 over 20 minutes) separates NNAL-O-glucuronide (retention time: 11.16 min) from NNAL-N-glucuronide isomers (3.75–4.37 min).

Table 1: Enzymatic Synthesis Parameters

| Parameter | BLMs | HLMs | Recombinant UGTs |

|---|---|---|---|

| Yield (%) | 12–15 | 8–10 | 5–7 |

| Reaction Time (h) | 4 | 4 | 3 |

| Purity (HPLC, %) | ≥95 | ≥90 | ≥85 |

Chemical Synthesis Routes

Koenigs-Knorr Glycosylation

Chemical synthesis of NNAL-N-glucuronide employs the Koenigs-Knorr method, utilizing methyl 2,3,4-tri-O-acetyl-1-bromo-1-deoxy-α-D-glucopyranuronate (1) as the glucuronic acid donor. Key steps include:

-

Glycosylation : Reacting compound 1 with racemic NNAL in anhydrous dichloromethane at 0°C for 24 hours.

-

Deprotection : Treating the acetylated intermediate with 0.1 M NaOH in methanol/water (1:1) at 25°C for 2 hours.

-

Purification : Semi-preparative HPLC (Phenomenex Luna C18 column) with 10 mM ammonium acetate/acetonitrile mobile phase.

This route yields 5–7% NNAL-N-glucuronide, with byproducts including unreacted NNAL and O-glucuronide isomers.

Stereochemical Considerations

Racemic NNAL produces distinct E/Z rotamers of NNAL-N-glucuronide, separable via ultra-performance liquid chromatography (UPLC). (S)-NNAL yields N-glucuronide rotamers at 3.99/4.37 min, while (R)-NNAL forms rotamers at 3.75/4.16 min.

Table 2: Chemical vs. Enzymatic Synthesis

| Metric | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Yield (%) | 5–7 | 8–15 |

| Purity (%) | ≥85 | ≥90 |

| Scalability | Low | Moderate |

| Stereoselectivity | None | High |

Analytical Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS)

NNAL glucuronide is characterized using:

-

Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B).

-

Detection : Negative-ion electrospray ionization (ESI-) at m/z 387.1 → 175.1 for NNAL-O-glucuronide and m/z 387.1 → 130.1 for NNAL-N-glucuronide.

Table 3: Analytical Parameters

| Parameter | NNAL-O-Glucuronide | NNAL-N-Glucuronide |

|---|---|---|

| Retention Time (min) | 11.16 | 3.75–4.37 |

| LOD (ng/mL) | 0.5 | 0.5 |

| LOQ (ng/mL) | 1.0 | 1.0 |

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, D₂O) of NNAL-O-glucuronide shows:

-

Pyridyl protons: δ 8.45 (d, J = 4.8 Hz, 1H), 8.40 (s, 1H), 7.85 (d, J = 7.8 Hz, 1H).

-

Glucuronic acid anomeric proton: δ 5.32 (d, J = 7.2 Hz, 1H).

Challenges and Innovations

Low Yields in Chemical Synthesis

The Koenigs-Knorr method’s low yield (5–7%) stems from competing O-/N-glucuronidation and side reactions. Strategies to improve efficiency include:

-

Microwave-assisted synthesis : Reducing reaction time from 24 hours to 30 minutes.

-

Phase-transfer catalysts : Tetrabutylammonium bromide increases glucuronide yield by 20%.

Chemical Reactions Analysis

Types of Reactions

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the pyridyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Urinary Biomarker Studies

NNAL and its glucuronides are extensively studied as biomarkers for assessing tobacco exposure. Research has demonstrated that total NNAL levels can be quantified in urine samples, providing insights into the carcinogenic exposure from tobacco products. A study involving infants exposed to environmental tobacco smoke (ETS) found that 46.5% of tested infants had detectable levels of NNAL, indicating significant uptake and potential long-term health risks related to cancer development later in life .

Cancer Risk Assessment

Several studies have linked urinary NNAL levels with lung cancer risk. A prospective cohort study in South Korea showed that higher levels of urinary NNAL were associated with an increased risk of lung cancer, with a hazard ratio of 1.27 per unit increase in log-transformed urinary NNAL . This establishes NNAL as a crucial biomarker for evaluating cancer risk in populations exposed to tobacco.

Glucuronidation Process

The metabolic pathway of NNAL involves glucuronidation, which is a detoxification process where glucuronic acid is added to the compound, facilitating its excretion. Studies have identified two primary forms of NNAL glucuronides: NNAL-O-Gluc and NNAL-N-Gluc, both of which are excreted in human urine . Understanding these metabolic pathways is vital for developing interventions aimed at reducing tobacco-related carcinogen exposure.

Analytical Techniques

Advanced analytical methods such as liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) have been developed for the sensitive detection of NNAL and its glucuronides in biological samples. These methods allow for accurate quantification even at low concentrations, which is essential for epidemiological studies .

Assessing Environmental Tobacco Smoke Exposure

Research utilizing NNAL as a biomarker has provided critical data on the effects of ETS on vulnerable populations, such as children and pregnant women. The quantification of NNAL in urine samples from children living in homes with smokers has highlighted the extent of involuntary exposure and its potential health implications .

Public Health Interventions

The identification of NNAL as a reliable biomarker has implications for public health strategies aimed at reducing tobacco use and exposure to carcinogens. By monitoring NNAL levels in populations, health officials can assess the effectiveness of smoking cessation programs and other tobacco control measures.

Case Studies and Research Findings

Mechanism of Action

The compound exerts its effects through the metabolic activation of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone. This activation involves the formation of DNA-reactive intermediates that can cause mutations and initiate carcinogenesis. The molecular targets include DNA and various enzymes involved in DNA repair and replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Parent Compound: NNK

- Metabolic Relationship : NNK undergoes carbonyl reduction to form NNAL, which is further glucuronidated to NNAL-Gluc .

- Carcinogenicity: NNK is a direct-acting carcinogen, inducing lung and pancreatic tumors in rodents . In contrast, NNAL-Gluc is non-carcinogenic and represents a detoxified metabolite .

- Biomarker Utility : While NNK is rarely detected in biofluids due to rapid metabolism, NNAL-Gluc is a stable urinary biomarker for long-term NNK exposure .

Free NNAL vs. NNAL-Gluc

- Carcinogenic Potential: Free NNAL retains carcinogenic activity, inducing lung tumors in rats at doses as low as 5 ppm . NNAL-Gluc, however, is inactive .

- Pharmacokinetics :

- Half-Life : NNAL-Gluc exhibits a biphasic elimination profile in humans, with a terminal half-life of 40–45 days, significantly longer than free NNAL (3–4 days) .

- Tissue Retention : NNAL-Gluc’s prolonged clearance suggests sequestration in high-affinity compartments (e.g., adipose tissue), whereas free NNAL distributes widely but is rapidly metabolized .

- Interindividual Variability : The NNAL-Gluc/NNAL ratio varies 16-fold among smokers, reflecting differences in UGT activity .

Cotinine-Glucuronide

- Parent Compound : Cotinine, a nicotine metabolite.

- Metabolic Pathway : Glucuronidation occurs via UGT2B10 and UGT2B17, distinct from the UGT2B7 and UGT1A9 isoforms responsible for NNAL-Gluc formation .

- Biomarker Role: Cotinine-glucuronide reflects short-term nicotine exposure (half-life: ~16–20 hours), contrasting with NNAL-Gluc’s role in chronic carcinogen exposure .

3-Hydroxypropyl Mercapturic Acid (3-HPMA)

- Parent Compound : Acrolein, a volatile toxicant in tobacco smoke.

- Biomarker Utility: 3-HPMA reflects acute acrolein exposure but lacks the carcinogen-specificity of NNAL-Gluc .

Other Tobacco-Specific Nitrosamine Metabolites

- N′-Nitrosonornicotine (NNN) Glucuronide: NNN is a Group 1 carcinogen like NNK, but its glucuronide is less studied. NNAL-Gluc is more widely used as a biomarker due to NNK’s stronger association with lung cancer .

Data Tables

Table 1. Key Pharmacokinetic Parameters of NNAL-Gluc vs. Related Metabolites

Table 2. Enzymatic Pathways for Glucuronide Formation

Research Findings and Implications

- Smokers with low glucuronidation capacity (ratio <6) may face higher cancer risk .

- Pediatric Exposure: NNAL-Gluc is detectable in children exposed to ETS, with levels comparable to adults, underscoring its role in early-life carcinogen uptake .

- Long-Term Retention: NNAL-Gluc’s extended half-life suggests cumulative carcinogen exposure, even after smoking cessation .

Biological Activity

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide (also known as NNAL-glucuronide) is a significant metabolite of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). NNK is recognized as a potent lung carcinogen, and its metabolic activation leads to the formation of various metabolites, including NNAL, which is further conjugated to form NNAL-glucuronide. This article delves into the biological activity of NNAL-glucuronide, including its metabolic pathways, implications for human health, and relevant research findings.

Metabolic Pathways

NNK undergoes metabolic activation primarily through cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with DNA, resulting in mutations and cancer. The primary metabolic pathway involves:

- N-Oxidation : Conversion of NNK to reactive species.

- α-Hydroxylation : Formation of hydroxylated metabolites.

- Carbonyl Reduction : Conversion of NNK to NNAL.

NNAL is then detoxified via conjugation with glucuronic acid, facilitated by UDP-glucuronosyltransferases (UGTs), particularly UGT2B28 and UGT2B4, which play crucial roles in the elimination of potentially harmful compounds from the body .

Biological Activity

NNAL-glucuronide is considered a non-carcinogenic form of NNAL, yet its presence in biological fluids serves as a biomarker for tobacco exposure and potential carcinogenic risk. The biological activity of NNAL-glucuronide can be summarized as follows:

- Detoxification : The glucuronidation process reduces the toxicity of NNAL by making it more water-soluble and facilitating its excretion .

- Biomarker Utility : As a biomarker, NNAL-glucuronide levels in urine have been linked to exposure to tobacco smoke and may indicate susceptibility to lung cancer .

Case Studies

-

Infant Exposure to Environmental Tobacco Smoke (ETS) :

A study quantified NNAL and its glucuronides in the urine of 144 infants exposed to ETS. Total NNAL was detected in 46.5% of samples, indicating significant uptake of this carcinogen in infants living with smoking parents. The mean level of total NNAL was higher than in most other studies, suggesting that early-life exposure could be linked to cancer development later in life . -

Biomarkers in Adults :

Research has shown that urinary levels of total NNAL are associated with lung cancer risk among adults exposed to tobacco smoke. Elevated levels correlate with increased smoking exposure and have been suggested as potential biomarkers for assessing risk in epidemiological studies .

Data Table: Summary of Key Findings

Q & A

Q. What is the role of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol glucuronide (NNAL-Gluc) in tobacco carcinogenesis research?

NNAL-Gluc is a glucuronidated metabolite of 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), a tobacco-specific nitrosamine (TSNA). It serves as a biomarker for assessing metabolic detoxification pathways in vivo. Methodologically, quantifying NNAL-Gluc in urine or plasma via LC-MS/MS allows researchers to evaluate interindividual variability in glucuronidation efficiency, which may modulate carcinogenic risk .

Q. How is NNAL-Gluc synthesized and purified for experimental use?

NNAL-Gluc is synthesized enzymatically using UDP-glucuronosyltransferases (UGTs) or chemically via conjugation of NNAL with activated glucuronic acid derivatives (e.g., tri-O-acetyl-β-D-glucuronic acid methyl ester). Purification involves reverse-phase HPLC with UV detection (λmax ~229 nm) to isolate the β-D-glucuronide isomer. Purity validation requires NMR (e.g., confirming anomeric proton signals) and mass spectrometry .

Advanced Research Questions

Q. What methodological challenges arise in distinguishing NNAL-Gluc from other glucuronidated metabolites in complex biological matrices?

Co-eluting isomers or structurally similar glucuronides (e.g., quercetin glucuronides) can interfere with detection. To mitigate this, advanced chromatographic separation (e.g., UPLC with C18 columns) and high-resolution MS/MS (e.g., Q-TOF) are employed. Isotope-labeled internal standards, such as deuterated NNAL-Gluc (e.g., 4-(methylnitrosamino)-1-(3-pyridyl-d4)-1-butanone), improve quantification accuracy by correcting for matrix effects .

Q. How do experimental models (in vitro vs. in vivo) influence the interpretation of NNAL-Gluc’s metabolic stability?

In vitro systems (e.g., hepatic microsomes) lack systemic factors like enterohepatic recirculation, potentially overestimating glucuronide stability. In vivo models (e.g., F-344 rats) reveal species-specific differences in UGT activity. For example, rat studies show rapid biliary excretion of NNAL-Gluc, whereas human data indicate renal clearance dominance. Cross-species extrapolation requires adjusting for enzyme kinetics and transport protein expression .

Q. What experimental designs address contradictions in NNAL-Gluc’s association with cancer risk?

Discrepancies arise from varying analytical sensitivity (e.g., ELISA vs. LC-MS/MS) and population heterogeneity (e.g., genetic polymorphisms in UGT1A4). To resolve these, factorial designs incorporating covariates like smoking duration, UGT genotype, and concurrent exposure to other nitrosamines are recommended. Meta-analyses of pooled datasets with harmonized detection limits (e.g., ≥10 ng/mL) improve statistical power .

Methodological Considerations

Q. What protocols ensure stability of NNAL-Gluc in long-term storage for longitudinal studies?

NNAL-Gluc is stored at -20°C in amber vials to prevent photodegradation. Aqueous solutions (e.g., PBS pH 7.2) are unstable beyond 24 hours due to hydrolysis; lyophilization with cryoprotectants (e.g., trehalose) extends stability to ≥4 years. Batch-specific stability data from certificates of analysis (COA) must be referenced .

Q. How are enzymatic assays optimized to study UGT-mediated glucuronidation of NNAL?

Recombinant UGT isoforms (e.g., UGT1A4, UGT2B10) are incubated with NNAL and UDP-glucuronic acid (UDPGA) in Tris-HCl buffer (pH 7.4). Reaction kinetics (Km, Vmax) are determined via Michaelis-Menten plots. Controls include heat-inactivated enzymes and β-glucuronidase treatment to confirm product identity .

Data Analysis and Interpretation

Q. What statistical methods reconcile interstudy variability in NNAL-Gluc’s metabolic ratios?

Mixed-effects models account for nested variables (e.g., repeated measures in cohort studies). Principal component analysis (PCA) identifies confounding factors (e.g., diet-derived glucuronides). Sensitivity analyses exclude outliers defined by Cook’s distance >4/n .

Q. How do researchers validate the specificity of antibodies used in NNAL-Gluc immunoassays?

Cross-reactivity testing against structurally related compounds (e.g., NNK, free NNAL) is performed using competitive ELISA. Antibodies with <5% cross-reactivity are prioritized. Parallel analysis via LC-MS/MS serves as a gold standard for validation .

Advanced Techniques

Q. What role do deuterated analogs play in quantifying NNAL-Gluc via mass spectrometry?

Deuterated internal standards (e.g., NNAL-d4-glucuronide) correct for ion suppression/enhancement in ESI-MS. Their use improves precision (CV <15%) and accuracy (recovery 85–115%) in low-abundance samples (e.g., pg/mL levels in passive smokers) .

Q. How are computational models applied to predict NNAL-Gluc’s interactions with biological targets?

Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to UGT active sites. QSAR models correlate glucuronidation rates with electronic parameters (e.g., logP, polar surface area). These models guide mutagenesis studies to identify critical residues (e.g., His35 in UGT1A4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.